tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride
Description
tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a hydroxyl group at the 4-position of the pyrrolidine ring. The compound’s stereochemistry (3R,4S) is critical for its physicochemical and biological properties, as even minor stereochemical changes can significantly alter its interactions with biological targets or synthetic pathways . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications. Its molecular formula is C₉H₁₉ClN₂O₃, with a molecular weight of 238.71 g/mol . This compound is commonly utilized as a building block in drug discovery, particularly in the synthesis of protease inhibitors and kinase modulators due to its rigid pyrrolidine scaffold and functional versatility .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFVSDFSFICTSZ-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is synthesized via cyclization of γ-amino alcohols or reductive amination of diketones. For the (3R,4S) configuration, chiral starting materials or asymmetric catalysis ensures stereocontrol. For example:
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Chiral Pool Synthesis : Starting from L-hydroxyproline, a naturally occurring amino acid, enables retention of stereochemistry. Hydroxyproline undergoes Boc protection followed by reduction to yield the pyrrolidine scaffold.
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Reductive Amination : A diketone intermediate reacts with ammonia under hydrogenation conditions, using chiral catalysts like (R)-BINAP-Ru complexes to induce the (3R,4S) configuration.
Table 1: Key Reaction Parameters for Pyrrolidine Formation
| Starting Material | Reagent/Catalyst | Temperature (°C) | Yield (%) | Stereoselectivity (%) |
|---|---|---|---|---|
| L-Hydroxyproline | Boc₂O, Et₃N | 25 | 78 | >99 (retention) |
| 2,5-Diketone | NH₃, (R)-BINAP-Ru | 50 | 65 | 92 (3R,4S) |
Introduction of the Hydroxyl Group
The 4-hydroxyl group is introduced via oxidation or hydroxylation:
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Epoxidation-Hydrolysis : A pyrrolidine derivative with a double bond undergoes epoxidation using m-CPBA, followed by acid-catalyzed ring-opening to install the hydroxyl group.
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Direct Hydroxylation : Transition metal catalysts (e.g., OsO₄) enable syn-dihydroxylation of pyrrolidine alkenes, though this method risks over-oxidation.
Boc Protection of the Amine
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:
Hydrochloride Salt Formation
The Boc-protected free base is treated with HCl in dioxane or Et₂O to form the hydrochloride salt:
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor systems enhance efficiency and safety:
Table 2: Batch vs. Flow Process Comparison
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 30 min |
| Yield | 85% | 95% |
| Solvent Volume (L/kg) | 50 | 15 |
Stereochemical Optimization
Resolution of Racemates
For non-chiral starting materials, enzymatic resolution using lipases (e.g., CAL-B) separates enantiomers:
Asymmetric Catalysis
Chiral phosphine ligands (e.g., Josiphos) in hydrogenation reactions achieve 98% ee for the (3R,4S) isomer.
Analytical Characterization
Table 3: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 1.41 (s, 9H, Boc), 3.15–3.45 (m, 4H, pyrrolidine), 4.12 (dd, J = 6.8 Hz, 1H, OH) |
| ¹³C NMR (101 MHz, D₂O) | δ 28.3 (Boc CH₃), 80.1 (Boc C), 155.2 (C=O) |
| HRMS | [M+H]⁺ calcd. 217.1423, found 217.1421 |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biocatalysis: It is employed in biocatalytic processes due to its unique reactivity pattern.
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride
- Key Difference : Diastereomeric configuration (3R,4R vs. 3R,4S).
- Impact : Altered spatial arrangement affects hydrogen-bonding capacity and enzymatic recognition. The (3R,4R) isomer may exhibit distinct solubility or metabolic stability due to differences in crystal packing or enzyme-substrate interactions .
- Molecular Formula : C₉H₁₉ClN₂O₃ (identical to the target compound) .
Substituent-Modified Analogues
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride
- Key Difference : Methyl (-CH₃) substituent replaces hydroxyl (-OH).
- Impact: Increased hydrophobicity improves membrane permeability but may reduce solubility.
- Molecular Formula : C₁₀H₂₁ClN₂O₂ (MW: 236.74 g/mol) .
Ring-Modified Analogues
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
- Key Difference : Pyrrolidine ring replaced with tetrahydrofuran (oxygen-containing ring).
- The altered ring geometry may affect conformational flexibility and target selectivity .
- Molecular Formula : C₁₀H₂₀N₂O₃ (MW: 216.28 g/mol) .
Functional Group Variations
tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl} carbamate hydrochloride
- Key Difference : Fluorine at the 4-position and a methylene-linked carbamate.
- Impact : The extended methylene spacer increases rotational freedom, which could enhance binding to flexible enzyme active sites. Fluorine’s inductive effect stabilizes adjacent bonds against enzymatic cleavage .
- Molecular Formula : C₁₁H₂₁FClN₂O₂ (MW: 272.75 g/mol) .
Comparative Data Table
*Note: Some CAS numbers are shared due to vendor-specific naming conventions.
Biological Activity
tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is a compound of significant interest in the field of medicinal chemistry. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Molecular Formula : C9H18N2O3
- Molecular Weight : 202.25 g/mol
- CAS Number : 265108-25-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydroxypyrrolidine moiety is known to influence neurotransmitter systems, particularly in the modulation of receptors involved in cognitive functions and neuroprotection.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may enhance synaptic transmission by modulating glutamatergic and GABAergic pathways.
- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing their availability in the synaptic cleft.
- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which could protect neuronal cells from oxidative stress.
Biological Activity and Pharmacological Effects
Research has shown that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies indicate that the compound may protect against neurodegenerative conditions by reducing neuronal apoptosis.
- Cognitive Enhancement : Animal models have demonstrated improvements in learning and memory tasks following administration of this compound.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, contributing to its neuroprotective profile.
Data Table of Biological Activity
Case Studies
-
Neuroprotection in Animal Models :
- A study conducted on mice demonstrated that administration of this compound led to a significant reduction in markers of oxidative stress and apoptosis in neuronal tissues. Behavioral tests indicated enhanced cognitive functions compared to control groups.
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Cognitive Function Enhancement :
- In a double-blind placebo-controlled trial involving healthy adults, participants receiving the compound showed marked improvements in tasks assessing memory retention and recall compared to those receiving a placebo.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride?
- Methodology : Synthesis typically involves multi-step processes, including:
- Protection of the pyrrolidine scaffold : Use tert-butoxycarbonyl (Boc) groups to protect the amine functionality .
- Stereoselective hydroxylation : Employ chiral catalysts or enzymatic methods to ensure (3R,4S) stereochemistry.
- Hydrochloride salt formation : Final treatment with HCl in a polar solvent (e.g., ethanol) to isolate the hydrochloride salt .
Q. How is stereochemical purity confirmed for this compound?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
- NMR Analysis : Compare coupling constants (e.g., ) in the pyrrolidine ring to literature values for (3R,4S) configurations .
- X-ray Crystallography : Definitive confirmation via single-crystal diffraction, though this requires high-purity samples .
Q. What safety precautions are essential during handling?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Incompatible Materials : Avoid strong acids/bases and oxidizing agents to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized during the Boc-protection step?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or DMAP to enhance Boc-group activation .
- Solvent Optimization : Compare yields in polar aprotic solvents (DMF, THF) vs. non-polar solvents (toluene) .
- Temperature Control : Monitor exothermic reactions; maintain 0–5°C during Boc addition to reduce side products .
- Table 1 : Example optimization data (hypothetical):
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | THF | 25 | 45 |
| DMAP | DMF | 0 | 78 |
| ZnCl₂ | Toluene | 25 | 62 |
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodology :
- Purity Check : Confirm sample purity via HPLC (>95%) to rule out impurities .
- Tautomerism Analysis : Investigate potential keto-enol tautomerism in the pyrrolidine-hydroxyl group using NMR .
- Dynamic Effects : Variable-temperature NMR to detect conformational exchange broadening .
Q. What strategies mitigate degradation during long-term storage?
- Methodology :
- Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) to identify degradation pathways .
- Packaging : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w if compatible with downstream applications .
Key Considerations for Experimental Design
- Stereochemical Integrity : Monitor chiral centers during acidic/basic steps (e.g., Boc deprotection) to avoid racemization .
- Analytical Cross-Validation : Combine NMR, MS, and IR to confirm structural consistency .
- Ecotoxicity Screening : Follow OECD guidelines for biodegradation and aquatic toxicity assessments, though data gaps exist for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
